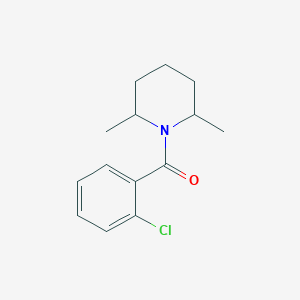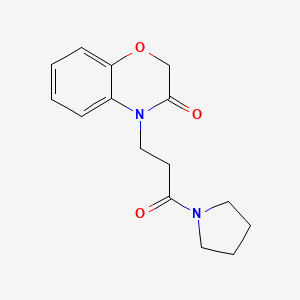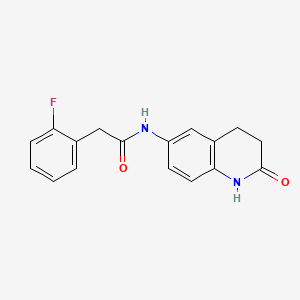
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine and other similar compounds, which are known for their anesthetic and analgesic properties . The compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone typically involves several steps. One common method starts with the reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide to form 1-(2-chlorophenyl)cyclopentanol. This intermediate is then brominated to yield (1-bromocyclopentyl)(2-chlorophenyl)methanone. The bromoketone is reacted with an aqueous solution of methylamine to produce 1-((2-chlorophenyl)(methylimino)methyl)cyclopentan-1-ol. Finally, heating this compound in decalin leads to a ring-expansion rearrangement, forming this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aryl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use as an anesthetic and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to this receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to its anesthetic and analgesic effects. Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine: An arylcyclohexylamine with similar anesthetic properties.
Phencyclidine (PCP): Another arylcyclohexylamine known for its dissociative effects.
Eticyclidine: Structurally related to ketamine and phencyclidine, with similar pharmacological effects.
Uniqueness
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These differences can influence its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMKLCIWLVNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7484044.png)
![5-chloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7484050.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7484052.png)
![2-(2-chloro-4-fluorophenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7484062.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7484069.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7484073.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7484083.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-indol-1-ylpropanamide](/img/structure/B7484085.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3,5-dimethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B7484093.png)
![2-[[4-(3-Chloro-4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7484111.png)
![2-[[4-(2,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(propylcarbamoyl)acetamide](/img/structure/B7484126.png)
![1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazole](/img/structure/B7484130.png)

